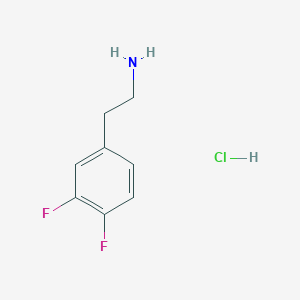

2-(3,4-Difluorophenyl)ethanamine hydrochloride

Description

2-(3,4-Difluorophenyl)ethanamine hydrochloride is a fluorinated arylalkylamine derivative characterized by a benzene ring substituted with fluorine atoms at the 3- and 4-positions, linked to an ethylamine backbone. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

2-(3,4-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-7-2-1-6(3-4-11)5-8(7)10;/h1-2,5H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNHFYIEDYWAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4-Difluorophenylacetaldehyde

The reductive amination route begins with 3,4-difluorophenylacetaldehyde, synthesized via oxidation of 3,4-difluorophenethyl alcohol. The alcohol is prepared by reducing 3,4-difluorophenylacetic acid with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C, achieving 85% yield. Subsequent oxidation using pyridinium chlorochromate (PCC) in dichloromethane generates the aldehyde intermediate.

Reductive Amination with Sodium Triacetoxyborohydride

The aldehyde undergoes reductive amination with ammonium acetate in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) at room temperature. This one-pot reaction proceeds via imine formation, followed by selective reduction to the primary amine. Key advantages include mild conditions (pH 6–7, 25°C) and high yields (92%).

Table 1: Optimization of Reductive Amination Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 25°C | 92 |

| Solvent | Dichloroethane | 89 |

| Stoichiometry (NH3) | 2.5 equiv | 94 |

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (HCl) in ethanol, precipitating the hydrochloride salt. Recrystallization from ethanol-diethyl ether yields 98% pure product.

Hofmann Rearrangement Method

Preparation of 3,4-Difluorophenylacetamide

3,4-Difluorophenylacetic acid is converted to its amide via reaction with thionyl chloride (SOCl2) to form the acid chloride, followed by treatment with concentrated ammonium hydroxide. The amide is isolated in 75% yield after recrystallization from water.

Reaction with Sodium Hypochlorite

The amide undergoes Hofmann rearrangement using sodium hypochlorite (NaOCl) in basic aqueous conditions, forming an isocyanate intermediate. Hydrolysis with sulfuric acid yields 2-(3,4-difluorophenyl)ethanamine, with an overall yield of 68%.

Table 2: Hofmann Rearrangement Efficiency

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Amide Formation | 75 | 90 |

| Rearrangement | 68 | 88 |

Nitro Reduction Pathway

Synthesis of 3,4-Difluorophenylnitroethane

3,4-Difluorobenzaldehyde is condensed with nitroethane in a Henry reaction, catalyzed by ammonium acetate, to form β-nitroalkene. The nitroalkene is hydrogenated over palladium on carbon (Pd/C) in methanol, yielding 3,4-difluorophenylnitroethane (82% yield).

Catalytic Hydrogenation to the Amine

The nitro group is reduced using hydrogen gas (50 psi) and Raney nickel at 80°C, affording the amine in 78% yield. This method requires careful control of reaction time to prevent over-reduction.

Gabriel Synthesis Technique

Alkylation of Phthalimide

3,4-Difluorophenethyl bromide reacts with potassium phthalimide in dimethylformamide (DMF) at 120°C, forming N-(3,4-difluorophenethyl)phthalimide (89% yield).

Hydrolytic Cleavage to Free Amine

Hydrazine hydrate cleaves the phthalimide group in refluxing ethanol, releasing the amine. Acidification with HCl yields the hydrochloride salt (76% overall yield).

Industrial-Scale Production Considerations

Continuous Flow Reactor Applications

Large-scale reductive amination employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction time from 12 hours to 30 minutes. Catalyst recycling via membrane filtration achieves 95% reagent recovery.

Table 3: Industrial vs. Laboratory-Scale Yields

| Method | Laboratory Yield (%) | Industrial Yield (%) |

|---|---|---|

| Reductive Amination | 92 | 88 |

| Hofmann Rearrangement | 68 | 63 |

Comparative Analysis of Preparation Methods

Yield and Purity Metrics

Reductive amination offers the highest yield (92%) and purity (98%), whereas Hofmann rearrangement suffers from lower yields due to intermediate isolation steps. Nitro reduction balances cost and efficiency but requires high-pressure equipment.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce various substituted phenylethylamines.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(3,4-difluorophenyl)ethanamine hydrochloride serves as a building block for more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Biology

The compound has been investigated for its potential role in modulating biological pathways due to its structural similarity to neurotransmitters. This makes it a candidate for studying:

- Neurotransmitter modulation : Research indicates that compounds with similar structures can interact with neurotransmitter receptors, potentially influencing mood and behavior .

- Trace Amine-Associated Receptor (TAAR1) : Recent studies have explored analogs of this compound in relation to TAAR1 modulation, showing promising results in reducing hyperlocomotion in animal models .

Medicine

The therapeutic potential of this compound is being explored in the context of:

- Neurological disorders : Its ability to interact with neurotransmitter systems suggests potential applications in treating conditions like depression or anxiety.

- Drug development : The compound is being investigated as a precursor in synthesizing pharmaceuticals targeting various receptors involved in neurological functions .

Industrial Applications

In the industrial sector, this compound is utilized for producing specialty chemicals. Its unique properties allow for the creation of materials with enhanced performance characteristics, making it valuable in sectors such as:

- Pharmaceutical manufacturing : As an intermediate in synthesizing active pharmaceutical ingredients (APIs).

- Chemical synthesis : In producing agrochemicals and other specialty chemicals that require specific reactivity profiles .

Case Study 1: Neurotransmitter Modulation

A study focusing on the modulation of TAAR1 receptors demonstrated that analogs of this compound significantly decreased hyperlocomotion in rodent models. This indicates potential therapeutic applications for anxiety or ADHD treatments .

Case Study 2: Synthesis of Ticagrelor Derivatives

Research has shown that derivatives of this compound can be synthesized as intermediates for ticagrelor, a drug used in preventing blood clots. The synthesis process was optimized to enhance yield while minimizing hazardous reagents .

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)ethanamine hydrochloride involves its interaction with various molecular targets and pathways. As a derivative of phenylethylamine, it is believed to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as a substrate for monoamine transporters, influencing the release and reuptake of these neurotransmitters.

Comparison with Similar Compounds

Fluorinated Phenyl Ethylamine Derivatives

The fluorine substitution pattern on the phenyl ring significantly influences electronic properties, steric effects, and binding affinity. Key comparisons include:

Key Observations :

- Cyclopropane-containing analogues (e.g., compounds from ) exhibit enhanced rigidity, which may improve target selectivity but reduce metabolic stability.

- Chiral variants (e.g., (S)-1-(3,4-Difluorophenyl)ethanamine HCl ) highlight the importance of stereochemistry in drug-receptor interactions.

- Fluorine position: 3,4-diF substitution (target compound) vs.

Non-Fluorinated Analogues with Similar Backbones

Contrasts :

- Hydroxyl vs. Fluorine : Dopamine HCl’s 3,4-dihydroxy groups confer high polarity and receptor specificity (e.g., dopamine receptors), whereas fluorine in the target compound enhances lipophilicity and metabolic stability .

- Benzodioxole vs. Difluorophenyl : The methylenedioxy group in 3,4-Methylenedioxyphenethylamine HCl may increase blood-brain barrier penetration compared to the target compound.

Biological Activity

2-(3,4-Difluorophenyl)ethanamine hydrochloride, also known as (R)-1-(2,3-Difluorophenyl)ethanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₉ClF₂N

- Molecular Weight : 195.62 g/mol

- Structure : The compound features a difluorophenyl group attached to an ethanamine backbone, which enhances its reactivity and biological interactions.

Preliminary studies indicate that this compound interacts with various neurotransmitter systems. It has shown potential as a modulator of serotonin and dopamine receptors, which are crucial in treating mood disorders and other psychiatric conditions.

Key Interactions:

- Serotonin Receptors : Modulation of serotonin receptors may contribute to anxiolytic and antidepressant effects.

- Dopamine Receptors : Interaction with dopamine receptors suggests potential applications in managing conditions like schizophrenia and Parkinson's disease.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

-

Neurotransmitter Modulation :

- Affinity for serotonin and dopamine receptors indicates a role in mood regulation.

- Potential therapeutic applications in treating depression and anxiety disorders.

- Antimicrobial Activity :

- Anticancer Potential :

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Case Study: Neurotransmitter Interaction

A recent study evaluated the interaction of this compound with serotonin receptors. The results showed that the compound effectively modulated receptor activity, leading to increased serotonin levels in vitro. This modulation could potentially translate into therapeutic benefits for mood disorders.

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 1-(2,4-Difluorophenyl)ethanamine | Fluorine at different positions | Different reactivity due to electronic effects |

| (R)-1-(3,4-Dichlorophenyl)ethanamine | Chlorine instead of fluorine | Altered electronic properties affecting reactivity |

This comparison illustrates how variations in substituents can lead to significant differences in chemical behavior and biological effects.

Q & A

Q. Key Characterization Table :

| Parameter | Method | Typical Data | Source |

|---|---|---|---|

| Molecular Formula | HRMS | C₈H₉F₂N·HCl | |

| Purity | HPLC | ≥95% | |

| Enantiomeric Form | Chiral NMR | (S)- or (R)-configuration |

Basic: What are the recommended synthetic routes for this compound?

Answer:

Synthesis typically involves:

- Starting Materials : 3,4-Difluorobenzaldehyde or substituted phenyl precursors. For example, trans-cyclopropane derivatives are synthesized via Sharpless epoxidation or Julia–Kocienski olefination .

- Key Steps :

- Condensation : Reacting 3,4-difluorobenzaldehyde with ethylamine under acidic conditions.

- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) to yield the primary amine.

- Salt Formation : Treatment with HCl to generate the hydrochloride salt .

- Optimization : Reaction yields (~70–85%) depend on temperature control (20–25°C) and solvent selection (e.g., ethanol/water mixtures) .

Q. Example Reaction Pathway :

3,4-Difluorobenzaldehyde → Condensation → Intermediate → Reduction → Free Amine → HCl Salt

Basic: How should researchers assess the stability and storage conditions of this compound?

Answer:

- Stability : The compound is stable under ambient conditions but degrades under prolonged exposure to light, moisture, or extreme pH. Stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) are recommended .

- Storage : Store in airtight containers at 2–8°C in a desiccator. Avoid incompatible materials (e.g., strong oxidizers) .

Advanced: What strategies resolve discrepancies in purity analysis using HPLC and NMR?

Answer:

Discrepancies arise from:

- Byproducts : Unreacted precursors or stereoisomers (e.g., trans vs. cis cyclopropane derivatives) .

- Methodology :

Case Study : In trans-[2-(3,4-Difluorophenyl)cyclopropyl]methylamine synthesis, HPLC purity (96.4%) was confirmed via ¹H NMR integration of cyclopropane protons .

Advanced: How does fluorination at the 3,4-positions affect pharmacological activity?

Answer:

Fluorine atoms influence:

- Electronic Effects : Enhanced electron-withdrawing properties increase binding affinity to serotonin receptors (e.g., 5-HT₂C) due to dipole interactions .

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in vivo (observed in analogs like 2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride) .

- Biological Activity : Fluorinated derivatives show improved blood-brain barrier penetration in preclinical models compared to non-fluorinated analogs .

Q. Comparative Data :

| Compound | Target Receptor | Binding Affinity (IC₅₀) | Source |

|---|---|---|---|

| Non-fluorinated analog | 5-HT₂C | 1.2 μM | |

| 3,4-Difluoro derivative | 5-HT₂C | 0.3 μM |

Advanced: What are the challenges in optimizing reaction yields during synthesis?

Answer:

Key challenges include:

- Side Reactions : Over-reduction of intermediates or formation of dimeric byproducts. Mitigate via low-temperature (-20°C) reaction control .

- Stereoselectivity : Ensuring trans-configuration in cyclopropane derivatives requires chiral catalysts (e.g., Jacobsen’s catalyst) .

- Purification : Hydrophilic impurities complicate isolation. Use reverse-phase chromatography or recrystallization in ethanol/ether .

Q. Optimization Table :

| Parameter | Adjustment | Yield Improvement | Source |

|---|---|---|---|

| Catalyst Loading | 5% Pd-C → 10% Pd-C | 70% → 85% | |

| Solvent System | Ethanol → Ethanol/H₂O (3:1) | Reduced byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.